Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride
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Overview
Description
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C15H24ClN It is a derivative of methanamine, where the amine group is attached to a cyclopentyl ring substituted with a 3-(propan-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 3-(Propan-2-yl)phenyl Group: The cyclopentyl ring is then substituted with a 3-(propan-2-yl)phenyl group using Friedel-Crafts alkylation or similar reactions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl[4-(propan-2-yl)phenyl]methanamine: A similar compound with a different position of the propan-2-yl group.
Cyclopentyl[3-(methyl)phenyl]methanamine: A compound with a methyl group instead of a propan-2-yl group.
Uniqueness
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H24ClN |
---|---|
Molecular Weight |
253.81 g/mol |
IUPAC Name |
cyclopentyl-(3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-11(2)13-8-5-9-14(10-13)15(16)12-6-3-4-7-12;/h5,8-12,15H,3-4,6-7,16H2,1-2H3;1H |
InChI Key |
BKOSJFXECFMHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2CCCC2)N.Cl |
Origin of Product |
United States |
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